7-(TERT-BUTYL)-3-METHYL-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-4(3H)-ONE
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Overview
Description
7-tert-butyl-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is a complex organic compound that belongs to the class of benzothieno triazines This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a tetrahydrobenzothieno ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothieno Ring: This step involves the cyclization of a suitable precursor to form the benzothieno ring system.
Introduction of the Triazine Ring: The triazine ring is introduced through a series of condensation reactions.
Functional Group Modifications: The tert-butyl and methyl groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-tert-butyl-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system.
Scientific Research Applications
7-tert-butyl-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-tert-butyl-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 7-tert-butyl-3-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
- 7-tert-butyl-3-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]oxazin-4(3H)-one
Uniqueness
7-tert-butyl-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d][1,2,3]triazin-4(3H)-one is unique due to its specific ring structure and the presence of both tert-butyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H19N3OS |
---|---|
Molecular Weight |
277.39 g/mol |
IUPAC Name |
7-tert-butyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-4-one |
InChI |
InChI=1S/C14H19N3OS/c1-14(2,3)8-5-6-9-10(7-8)19-12-11(9)13(18)17(4)16-15-12/h8H,5-7H2,1-4H3 |
InChI Key |
QPAFAKNDGOOOEJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(N=N3)C |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(N=N3)C |
Origin of Product |
United States |
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